molecular formula C21H18N2O5S B3657436 Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate

Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate

Cat. No.: B3657436
M. Wt: 410.4 g/mol
InChI Key: VJMQQQWNSDZGOT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate typically involves multiple steps starting from readily available precursors. One common route involves the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzoyl chloride and an appropriate amine.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and alcohols.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amino derivative.

    Substitution: Substitution of the ester group can yield various amides or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological systems due to its unique chemical properties.

    Medicine: It could be investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate would depend on its specific application. For example, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could play a key role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with a benzoate group instead of a thiophene ring.

    Ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with a different substitution pattern on the benzoyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene ring and a nitrobenzoyl group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-3-28-21(25)17-13(2)18(14-8-5-4-6-9-14)29-20(17)22-19(24)15-10-7-11-16(12-15)23(26)27/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMQQQWNSDZGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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